4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
- 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole
- 4-Bromo-6-trifluoromethylquinoline
- 4-Bromo-6-trifluoromethyl-2H-benzotriazole
Comparison: Compared to these similar compounds, 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the difluoromethoxy group. This functional group can significantly alter the compound’s chemical properties, reactivity, and potential applications. For instance, the difluoromethoxy group may enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H4BrF5N2O |
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Molecular Weight |
331.04 g/mol |
IUPAC Name |
4-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4BrF5N2O/c10-4-1-3(18-8(11)12)2-5-6(4)17-7(16-5)9(13,14)15/h1-2,8H,(H,16,17) |
InChI Key |
UYNDNWBUIRAFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)F |
Origin of Product |
United States |
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